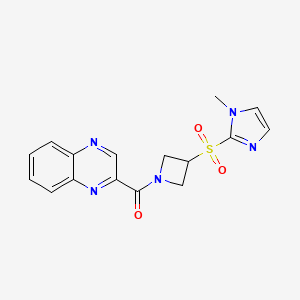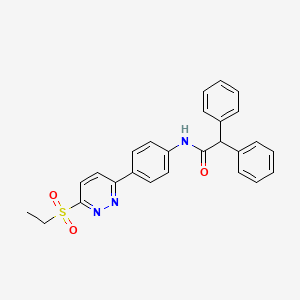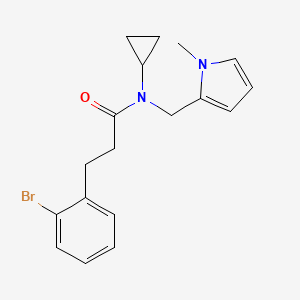![molecular formula C18H18N4O B2975384 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034384-01-3](/img/structure/B2975384.png)
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a benzimidazole group, a pyrrolidine group, and a pyridine group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole group is a fused aromatic ring system, the pyrrolidine group is a five-membered ring with one nitrogen atom, and the pyridine group is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of the functional groups and the conditions under which the reactions are carried out. Generally, benzimidazoles, pyrrolidines, and pyridines can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is involved in the synthesis of various heterocyclic compounds, which are crucial in the development of materials with potential applications in pharmaceuticals, materials science, and catalysis. For instance, its derivatives have been used in the synthesis of 2D cadmium(II) MOFs (Metal-Organic Frameworks) with potential applications in gas storage, separation, and catalysis due to their unique structural features and properties (Xiaoju Li et al., 2012).
Catalysis This chemical compound has also shown relevance in catalytic processes. For example, novel ruthenium(II)-NNN pincer complexes derived from this compound have been synthesized and demonstrated to catalyze the condensation of aromatic diamines and alcohols to 1H-benzo[d]imidazoles with the liberation of H2, offering an efficient method for the synthesis of 1H-benzo[d]imidazole derivatives, which are significant in medicinal chemistry (Lin Li et al., 2018).
Organic Synthesis and Drug Development In organic synthesis, this compound serves as a precursor or intermediate for the construction of complex molecular architectures. For instance, it has been utilized in the synthesis of imidazo[1,2-a]pyridines and related heterocycles, which are common structures in drugs that target central nervous system disorders, cancer, and infectious diseases (A. Katritzky et al., 2003).
Material Science In the field of material science, derivatives of this compound have been explored for their potential in creating new materials. For example, these compounds have been involved in the development of fluorescent materials, showcasing their utility in the creation of novel luminescent materials with potential applications in sensors, organic light-emitting diodes (OLEDs), and other photonic devices (G. Volpi et al., 2017).
Mécanisme D'action
Target of Action
The compound contains an imidazole ring, which is a common structural motif in many biologically active molecules . Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, but the specific target would depend on the overall structure of the compound.
Biochemical Pathways
Imidazole derivatives are involved in a wide range of biochemical pathways, including signal transduction, DNA synthesis, and energy metabolism . The specific pathways affected by this compound would depend on its biological target.
Orientations Futures
Propriétés
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(10-14-4-3-8-19-11-14)21-9-7-15(12-21)22-13-20-16-5-1-2-6-17(16)22/h1-6,8,11,13,15H,7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXYNOFJJUURGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-(sec-butyl)-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2975301.png)


![3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2975308.png)

![2-(4-chlorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylpropanamide](/img/structure/B2975310.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide](/img/structure/B2975315.png)

![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2975317.png)

![[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2975319.png)
![[4-(4-Benzoylpiperazin-1-yl)phenyl]amine](/img/structure/B2975320.png)

